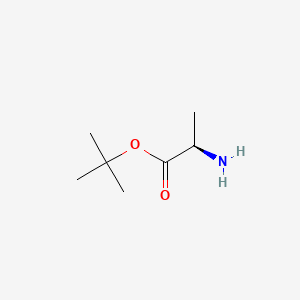

tert-butyl (2R)-2-aminopropanoate

Description

Significance of Enantiomerically Pure Amino Acid Derivatives in Research

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. This principle necessitates the use of enantiomerically pure building blocks in their synthesis. researchgate.netnih.gov Enantiopure amino acid derivatives are essential for constructing peptides and proteins with correct folding and function. researchgate.net Even a small enantiomeric impurity can significantly impact the final structure and biological activity of a synthesized peptide. researchgate.net

Furthermore, these derivatives are extensively used as chiral auxiliaries and ligands in asymmetric catalysis, where they induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of the product. nih.govnih.gov The development of methods to produce optically pure amino acids, whether through chemical synthesis, enzymatic resolution, or biocatalysis, is a continuous area of research, driven by the high demand for these compounds in various scientific disciplines. nih.govlibretexts.orgnih.gov

Strategic Role of tert-Butyl Esters in Amino Acid Protecting Group Chemistry

Protecting groups are fundamental tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butyl group is a widely employed protecting group for the carboxylic acid and certain side chains of amino acids, such as serine, threonine, and tyrosine. ontosight.aipeptide.com

The strategic advantage of the tert-butyl ester lies in its unique stability profile. It is robust under many common reaction conditions, including those used for the removal of other protecting groups like the Fmoc (9-fluorenylmethoxycarbonyl) group, which is typically cleaved with a base such as piperidine (B6355638). ontosight.aipeptide.com However, the tert-butyl group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). ontosight.aiorganic-chemistry.org This orthogonal stability allows for the selective deprotection of different functional groups within the same molecule, a crucial requirement in complex multi-step syntheses, particularly in solid-phase peptide synthesis. peptide.comthieme-connect.com The bulky nature of the tert-butyl group also provides steric hindrance that can prevent undesirable side reactions at the protected site.

tert-butyl (2R)-2-aminopropanoate: A Profile

This specific compound, also known as tert-butyl D-alaninate, is the tert-butyl ester of the D-enantiomer of the amino acid alanine (B10760859). Its (2R)-configuration denotes the specific spatial arrangement of the substituents around the chiral center. It serves as a valuable building block for incorporating D-alanine into peptides and other complex molecules. The presence of the tert-butyl ester facilitates its use in organic solvents and provides the strategic advantages of tert-butyl protection chemistry.

| Property | Data |

| Chemical Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol calpaclab.com |

| CAS Number | 59624-87-2 ambeed.com |

| Appearance | Solid sigmaaldrich.com |

| Chirality | (2R)-enantiomer |

| Synonyms | D-Alanine tert-butyl ester, H-D-Ala-OtBu |

Research Findings and Applications

The utility of this compound and related chiral amino acid esters is well-documented in synthetic organic chemistry. For instance, the hydrochloride salt of this compound is a common starting material in peptide synthesis. sigmaaldrich.com The general methodology for preparing amino acid tert-butyl esters often involves the reaction of the amino acid with isobutene in the presence of a strong acid catalyst. acs.org More recent methods describe direct esterification using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). organic-chemistry.org

Research has demonstrated the use of related amino acid tert-butyl esters in the synthesis of complex natural products and pharmaceutical intermediates. For example, they are key components in the modular synthesis of α,α-diaryl α-amino esters and in the preparation of N-linked dipeptides. acs.org The selective deprotection of the tert-butyl ester in the presence of other acid-labile groups, such as the N-Boc protecting group, remains a significant challenge, with specific reagent systems like cerium(III) chloride and sodium iodide being developed to achieve this transformation. thieme-connect.com These research efforts highlight the ongoing importance of developing and refining synthetic methods involving valuable chiral building blocks like this compound.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVYFBSLOMRCU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59624-87-2 | |

| Record name | tert-butyl (2R)-2-aminopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization in Peptide Synthesis Methodologies

In the intricate field of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. Tert-butyl (2R)-2-aminopropanoate serves as a specialized component, enabling the introduction of D-alanine residues, which can confer unique properties to the final peptide.

Solid-Phase Peptide Synthesis (SPPS) as a Core Building Block

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, relying on the sequential addition of protected amino acids to a growing chain anchored to a solid resin support. peptide.com The tert-butyl group in this compound functions as an acid-labile protecting group for the carboxylic acid. This is particularly relevant in the Fmoc/tBu orthogonal protection strategy. peptide.com In this approach, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). peptide.com

| Property | Description | Relevance in SPPS |

| Compound | This compound | D-Alanine building block with C-terminal protection. |

| Chirality | (2R) configuration | Introduces a D-amino acid, which can increase peptide stability against enzymatic degradation. |

| Protecting Group | tert-butyl ester | Prevents the carboxyl group from reacting during coupling steps. |

| Cleavage Condition | Strong acid (e.g., TFA) | Allows for deprotection in the final step of the synthesis, compatible with Fmoc/tBu strategies. peptide.com |

Incorporation into Modified Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids, such as D-alanine from this compound, is a key strategy in the design of modified peptides and peptidomimetics. ljmu.ac.uk These novel molecules often exhibit enhanced therapeutic properties compared to their natural counterparts. A primary advantage of including D-amino acids is the increased metabolic stability of the resulting peptide. ljmu.ac.uk Natural peptides are often rapidly degraded by proteases, which are stereospecific for L-amino acid residues. Peptides containing D-amino acids are more resistant to this enzymatic cleavage, leading to a longer biological half-life.

Furthermore, the specific stereochemistry of the D-alanine residue can enforce a particular three-dimensional conformation (e.g., a specific turn or helical structure) in the peptide backbone. This conformational constraint can be crucial for high-affinity and high-selectivity binding to biological targets like receptors or enzymes. ljmu.ac.uk The synthesis of these modified peptides often employs building blocks like this compound within the standard SPPS framework. ljmu.ac.uk

Synthesis of Cysteine Derivatives for Disulfide-Bridged Architectures

Disulfide bridges, formed by the oxidation of two Cysteine (Cys) residues, are critical for stabilizing the tertiary structure of many peptides and proteins. bachem.com The synthesis of peptides with specific, predetermined disulfide linkages requires a sophisticated strategy involving orthogonal protecting groups for the Cysteine thiol side chain. bachem.comresearchgate.net

While this compound is an alanine (B10760859) derivative, the tert-butyl (tBu) group is a widely used protecting group for the thiol function of Cysteine (i.e., Cys(tBu)). researchgate.net This tBu protection is robust and stable throughout the Fmoc-based SPPS process but can be removed under specific conditions to allow for disulfide bond formation. The regioselective synthesis of multiple disulfide bonds often involves using a combination of Cysteine derivatives with different thiol-protecting groups (e.g., Trityl (Trt), Acetamidomethyl (Acm), and tBu), each of which can be removed without affecting the others. researchgate.net The tBu group offers a level of protection that is complementary to other groups, enabling chemists to precisely control which Cysteine residues are paired to form the correct disulfide-bridged architecture. bachem.comresearchgate.net

As a Chiral Building Block for Diverse Molecular Architectures

The defined stereochemistry of this compound makes it a valuable chiral pool starting material for the synthesis of more complex molecules, extending its utility beyond peptide chemistry.

Synthesis of Unnatural α-Amino Acid Derivatives

This compound can serve as a chiral template for the asymmetric synthesis of other unnatural D-α-amino acids. The general approach involves protecting the α-amino group and then using a strong base to remove the α-proton, generating a chiral enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides) to install a new side chain at the α-position. The stereochemical outcome of this alkylation is controlled by the existing chiral center. Subsequent removal of the N-terminal protecting group and the tert-butyl ester yields a novel, enantiomerically enriched unnatural D-α-amino acid. This methodology provides access to a wide array of custom-designed amino acids for incorporation into peptides or for use as building blocks in small-molecule synthesis.

Role in the Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org This is achieved by systematically synthesizing and testing a series of related compounds (analogs) to identify the structural features responsible for potency, selectivity, and other pharmacological properties. wikipedia.orgpatsnap.com

This compound is an ideal tool for SAR studies of bioactive peptides. By incorporating a D-alanine at a specific position, chemists can probe the importance of stereochemistry at that site. For example, if a parent peptide contains an L-alanine at a key position, replacing it with D-alanine using this building block can reveal critical insights. An increase in activity might suggest that the D-configuration provides a better fit for the biological target or enhances resistance to degradation, while a decrease in activity would indicate that the natural L-configuration is essential. nih.gov This systematic modification allows for the fine-tuning of a peptide's properties to optimize its therapeutic potential. patsnap.com

| Analog | Modification at Position X | Rationale for SAR Study | Potential Outcome |

| Parent Peptide | L-Alanine | Establish baseline biological activity. | Reference potency and stability. |

| Analog 1 | D-Alanine (from this compound) | To determine the effect of stereochemistry on activity and metabolic stability. nih.gov | Increased/decreased potency; longer half-life. |

| Analog 2 | Glycine | To determine if the methyl side chain is necessary for activity. | Significant loss of potency may indicate the side chain is critical for binding. |

| Analog 3 | Unnatural Amino Acid (derived from the building block) | To explore the effect of larger or more functionalized side chains. | Enhanced potency or selectivity. |

Precursor for Complex Heterocyclic Compounds and Scaffold Synthesis

This compound serves as a valuable and versatile starting material in the synthesis of a variety of complex heterocyclic compounds and molecular scaffolds. Its inherent chirality and the presence of two orthogonal protecting groups—the tert-butyl ester and the primary amine—allow for sequential and controlled chemical transformations, making it an attractive building block for creating structurally diverse molecules.

One notable application is in the synthesis of substituted imidazolidin-4-ones, which are important heterocyclic scaffolds in medicinal chemistry. For instance, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one can be prepared from L-alanine methyl ester hydrochloride, which is structurally related to the title compound's alanine backbone. princeton.edu The synthesis involves the formation of an N-methylamide followed by condensation with pivaldehyde to form the imidazolidinone ring. princeton.edu This process highlights how the core amino acid structure is elaborated into a more complex heterocyclic system.

The utility of amino acid esters, including this compound, extends to the creation of other heterocyclic systems. Research has demonstrated the synthesis of novel heterocyclic α-amino acids where heterocycles such as isoxazolyl groups are incorporated into the amino acid side chain. open.ac.uk This is often achieved through the alkylation of a glycinamide (B1583983) enolate with a haloalkane containing the desired heterocycle. open.ac.uk Although this specific example uses a glycinamide, the principle is applicable to other amino acid derivatives like this compound, where the α-carbon can be functionalized to build heterocyclic side chains. The ester group, in this case, the tert-butyl ester, can later be hydrolyzed to reveal a carboxylic acid, providing another handle for further synthetic modifications or for mimicking a peptide backbone.

Furthermore, the general class of protected amino acids, including tert-butyl 2-amino-2-methylpropanoate, is utilized in cyclization reactions where the ester functionality participates in forming various heterocyclic compounds. These ring structures often exhibit a range of biological activities. smolecule.com The tert-butyl group offers steric bulk and stability, which can influence the stereochemical outcome of synthetic transformations.

In the realm of scaffold synthesis, related chiral diamine derivatives, such as optically active trans-tert-butyl-2-aminocyclopentylcarbamate, have been developed as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs). nih.gov This underscores the potential of chiral amino-functionalized building blocks derived from or analogous to this compound in constructing well-defined three-dimensional structures for applications in catalysis and molecular recognition.

Applications in the Synthesis of Sulfonimidamide-Based Building Blocks

A significant and modern application of this compound is in the synthesis of sulfonimidamide (SIA)-based amino acid building blocks. researchgate.net SIAs are intriguing functional groups in medicinal chemistry as they are considered bioisosteres of sulfonamides, phosphates, and carboxylates, and they introduce an additional vector for molecular diversity due to the nitrogen atom on the sulfur center.

Research has focused on developing efficient methods for synthesizing these novel SIA-based building blocks. A one-pot method has been reported that utilizes tert-butyl ester protected amino acids, including the (S)-enantiomer of the title compound, as preferred starting materials. researchgate.net The synthesis involves the reaction of a tert-butyldiphenylsilyl (TBDPS)-protected sulfonamide with the amino acid tert-butyl ester. researchgate.net The use of the tert-butyl ester is advantageous because it, in combination with the TBDPS group, allows for high conversion rates and straightforward diastereomeric separation. researchgate.net

The general procedure involves treating the N-(tert-butyldiphenylsilyl)sulfonamide with triphenylphosphine (B44618) dichloride (PPh₃Cl₂) to form an intermediate that then reacts with the amino acid tert-butyl ester, such as tert-butyl (2S)-2-aminopropanoate. This yields the desired N-protected sulfonimidoyl-amino acid tert-butyl ester. The orthogonality of the protecting groups is a key feature of this methodology. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving the TBDPS and other potential protecting groups on the peptide chain intact. Conversely, the TBDPS group can be removed using fluoride (B91410) sources without affecting the tert-butyl ester.

This orthogonal protection strategy provides access to unnatural amino acid building blocks that can be incorporated into larger molecules like peptidomimetics and peptide-based transition-state analogues. researchgate.net The chirality of the SIA group itself, combined with the chirality of the parent amino acid, offers opportunities for creating unique compound libraries to explore new areas of chemical space, which is highly valuable for the pharmaceutical and agrochemical industries. researchgate.net

The table below summarizes the synthesis of a specific sulfonimidamide-based building block using a related amino acid ester, illustrating the typical reactants and resulting product.

Table 1: Synthesis of a Sulfonimidamide-Based Amino Acid Building Block

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

This synthetic utility highlights the crucial role of this compound and its enantiomer as foundational components in the construction of advanced, functionalized building blocks for chemical biology and drug discovery.

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 2r 2 Aminopropanoate

Reaction Pathways and Intermediates in Ester Formation and Cleavage

The formation and cleavage of the tert-butyl ester in tert-butyl (2R)-2-aminopropanoate proceed through distinct mechanistic pathways, largely influenced by the steric bulk of the tert-butyl group.

Ester Formation: The synthesis of this compound, also known as D-alanine tert-butyl ester, typically involves the esterification of D-alanine with a source of a tert-butyl group under acidic conditions. A common method is the reaction of D-alanine with tert-butanol (B103910) or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid or sulfuric acid. organic-chemistry.org Another approach involves treating the amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. organic-chemistry.org

The reaction pathway for acid-catalyzed esterification is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group of D-alanine. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the oxygen atom of tert-butanol. Due to the steric hindrance of the tertiary alcohol, this reaction likely proceeds through an SN1-like mechanism or a borderline AAC2/AAL1 mechanism. A key intermediate in this process is the formation of a tert-butyl cation from the protonated alcohol, which is then attacked by the carboxylate. The stability of the tertiary carbocation is a driving force for this reaction. The final step involves the deprotonation of the resulting oxonium ion to yield the tert-butyl ester.

Ester Cleavage: The cleavage of the tert-butyl ester group is most commonly achieved under acidic conditions, a reaction that is fundamental to its use as a protecting group in peptide synthesis. acs.org The mechanism of this cleavage is the reverse of the final steps of esterification and is classified as an AAL1 mechanism. The process begins with the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid (D-alanine). nih.gov The tert-butyl cation is then typically scavenged by a nucleophile present in the reaction mixture or eliminates a proton to form isobutylene (B52900). acs.org

Alternative, milder methods for the cleavage of tert-butyl esters have also been developed to enhance chemoselectivity. For instance, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) can facilitate the deprotection. nih.govresearchgate.net The mechanism with ZnBr₂ is thought to involve coordination of the Lewis acid to both the amino and carboxylate groups, which activates the ester for cleavage. researchgate.net Additionally, methods utilizing radical cations, such as tris(4-bromophenyl)amminium ("magic blue"), in the presence of a silane (B1218182) have been shown to mediate the cleavage of the C-O bond under mild conditions. acs.org

Table 1: Purification and Characterization of D-Alanine tert-Butyl Ester Hydrochloride

Data sourced from a study on the purification and characterization of D-alanine tert-butyl ester hydrochloride.

Stereochemical Outcomes and Diastereocontrol in Synthetic Reactions

The chiral center at the α-carbon of this compound plays a significant role in directing the stereochemical outcome of subsequent reactions, a concept known as diastereocontrol. The steric bulk of the tert-butyl ester group, in conjunction with the stereochemistry of the amino group, can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

In reactions involving the formation of a new stereocenter, such as aldol (B89426) additions or alkylations of the corresponding enolate, the existing (2R) stereocenter can exert significant stereochemical control. For instance, in the synthesis of more complex amino acid derivatives, the enolate of an N-protected this compound can react with an electrophile. The facial selectivity of this reaction is often dictated by the pre-existing stereocenter. The Zimmerman-Traxler model for aldol reactions, which invokes a six-membered ring transition state, can be used to predict the stereochemical outcome based on the geometry of the enolate and the approach of the electrophile. wikipedia.org The metal counterion of the enolate is a key factor in determining the tightness of the transition state and, consequently, the degree of stereoselectivity. wikipedia.org

The stereoselective synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids highlights the importance of the starting material's stereochemistry in achieving high diastereoselectivity. icm.edu.pl The reaction conditions can be optimized to favor the formation of a specific diastereomer in good yield and purity. icm.edu.pl The steric hindrance provided by the tert-butyl group can enhance enantioselectivity in certain catalytic reactions by restricting the conformation of the catalyst. For example, D-alanine-derived tert-butyl esters have been utilized in the synthesis of chiral palladium catalysts for enantioselective alkylation reactions.

Furthermore, in reactions such as the 1,3-dipolar cycloaddition of azomethine ylides derived from amino acids, the stereochemistry of the starting amino acid ester influences the stereochemistry of the resulting pyrrolidine (B122466) ring. The bulky tert-butyl group can direct the approach of the dipolarophile from the less hindered face of the ylide, leading to the formation of specific diastereomers. mdpi.com

Mechanistic Insights into Protecting Group Reactivity and Selectivity

The tert-butyl ester functionality in this compound serves as a protecting group for the carboxylic acid. Its reactivity and selectivity are central to its utility in multistep syntheses, particularly in solid-phase peptide synthesis (SPPS). The key to its usefulness lies in its stability under certain conditions and its selective removal under others.

The tert-butyl ester is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation, which allows for the selective removal of other protecting groups. acs.org For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the α-amino group, is labile to basic conditions (e.g., piperidine) and can be removed without affecting the tert-butyl ester. This orthogonality is a cornerstone of the Fmoc/tBu SPPS strategy. purdue.edu

Conversely, the tert-butyl ester is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). acs.orgresearchgate.net The mechanism, as described in section 4.1, involves the formation of a stable tert-butyl cation. This allows for the selective deprotection of the C-terminus while other acid-labile groups that require harsher conditions remain intact.

Chemoselectivity between the tert-butyl ester and other acid-labile protecting groups can be achieved by carefully choosing the deprotection conditions. For instance, in a molecule containing both an N-Boc (tert-butyloxycarbonyl) group and a tert-butyl ester, the N-Boc group can often be removed selectively. acs.org Studies have shown that the N-Boc group is deprotected faster than the tert-butyl ester, which is attributed to the activation of the Boc group by the adjacent carboxylic group. acs.org However, strong acids like TFA will typically cleave both groups. researchgate.net The use of milder Lewis acids like ZnBr₂ has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, although N-Boc and N-trityl groups were also found to be labile under these conditions. nih.govresearchgate.net

Table 2: Relative Reactivity of Protecting Groups under Different Deprotection Conditions

Table of Mentioned Compounds

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of tert-butyl (2R)-2-aminopropanoate, providing detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide unique insights into the molecular framework of this compound.

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methine proton at the chiral center, the methyl protons adjacent to the chiral center, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the methine proton would appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the chiral carbon (C2), and the methyl carbon of the propanoate moiety. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them.

Table 1: Representative NMR Data for this compound and Related Structures

| Compound/Fragment | Technique | Observed Chemical Shifts (δ, ppm) |

| tert-butyl group protons | ¹H NMR | ~1.4 (singlet, 9H) rsc.org |

| tert-butyl group carbons | ¹³C NMR | Quaternary C: ~80-83, Methyl C: ~28 rsc.orgrsc.org |

| Propanoate CH proton | ¹H NMR | Varies with substitution |

| Propanoate CH₃ protons | ¹H NMR | Varies with substitution |

| Propanoate C=O carbon | ¹³C NMR | ~170-175 rsc.org |

| Propanoate Cα carbon | ¹³C NMR | Varies with substitution |

| Propanoate Cβ carbon | ¹³C NMR | Varies with substitution |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can confirm its molecular formula (C₇H₁₅NO₂) by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). rsc.org This technique is crucial for verifying the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass. The high accuracy of HRMS allows for the unambiguous determination of the elemental formula, a critical piece of data for compound characterization. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. rsc.org The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. rsc.org Additionally, C-H stretching and bending vibrations for the alkyl groups would be observed.

Chromatographic Techniques for Enantiomeric Purity and Separation

The determination of the enantiomeric purity of this compound is of paramount importance, as the biological activity of chiral compounds is often enantiomer-dependent. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination (Chiral-HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.netasianpubs.org This technique, known as chiral-HPLC, can separate the two enantiomers of this compound, allowing for their quantification. The separation is achieved through differential interactions between the enantiomers and the chiral environment of the stationary phase. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated, providing a measure of the compound's enantiomeric purity. The choice of the chiral column and mobile phase is critical for achieving good separation. wiley-vch.de

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govresearchgate.netchromatographyonline.comresearchgate.netchromatographyonline.com SFC often provides faster separations and higher efficiency compared to HPLC. chromatographyonline.comresearchgate.netchromatographyonline.com For the chiral resolution of this compound, SFC would utilize a chiral stationary phase and a mobile phase typically composed of supercritical carbon dioxide with a small amount of an organic modifier. nih.govresearchgate.net The technique's advantages include reduced solvent consumption and compatibility with a wide range of detectors. SFC is increasingly being adopted in pharmaceutical analysis for high-throughput screening and purification of chiral compounds. researchgate.netresearchgate.net

Table 2: Chromatographic Techniques for Chiral Analysis

| Technique | Principle | Key Application for this compound |

| Chiral-HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Determination of enantiomeric excess (ee). uma.es |

| Chiral-SFC | Separation of enantiomers using a chiral stationary phase and a supercritical fluid mobile phase. nih.govresearchgate.net | High-throughput chiral resolution and purity assessment. researchgate.netresearchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enantiomeric Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a powerful analytical tool for the detailed analysis of complex samples, offering significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for the enantiomeric analysis of chiral molecules like this compound, where baseline separation of enantiomers is paramount for accurate quantification.

The enantiomeric separation of amino acids and their esters by GC typically requires a derivatization step to increase their volatility and thermal stability. sigmaaldrich.com Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. For this compound, the tert-butyl ester group is already present. Therefore, derivatization would focus on the primary amine. A prevalent method is the use of trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative. sigmaaldrich.com

In a typical GCxGC setup for the enantiomeric analysis of derivatized this compound, a chiral column would be employed as the first dimension to achieve enantioseparation. A commonly used chiral stationary phase for this purpose is a cyclodextrin-based column, such as one containing a trifluoroacetyl derivatized cyclodextrin. sigmaaldrich.com The second dimension column would typically have a different polarity, for instance, a mid-polarity column, to separate the analytes based on a different chemical property, thereby achieving the comprehensive two-dimensional separation.

The resulting data from a GCxGC analysis is presented as a two-dimensional chromatogram, where analytes are separated based on their retention times on both columns. This allows for the effective separation of the (R)- and (S)-enantiomers of tert-butyl 2-aminopropanoate from each other and from other potential impurities in the sample. The enhanced separation power of GCxGC also aids in the analysis of trace amounts of one enantiomer in the presence of a large excess of the other, which is critical for determining enantiomeric purity. nih.govnih.gov

Table 1: Illustrative GCxGC Parameters for Enantiomeric Analysis of Derivatized Amino Acid Esters

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | Chiral Stationary Phase (e.g., derivatized cyclodextrin) | Non-chiral, different polarity (e.g., 5% phenyl polysiloxane) |

| Typical Length | 25-30 m | 1-2 m |

| Typical Internal Diameter | 0.25 mm | 0.1 mm |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Modulator | Thermal or Flow Modulator | - |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | - |

Dynamic High-Performance Liquid Chromatography (DHPLC) and Stopped-Flow HPLC for Kinetic Studies

Dynamic High-Performance Liquid Chromatography (DHPLC) and stopped-flow HPLC are powerful techniques for investigating the kinetics of chemical and biochemical processes. researchgate.netresearchgate.netacs.orgacs.org In the context of this compound, these methods can be employed to study processes such as racemization and hydrolysis.

Dynamic High-Performance Liquid Chromatography (DHPLC)

DHPLC is particularly useful for studying the kinetics of stereochemical transformations, such as the racemization of a chiral compound. By carefully controlling the chromatographic conditions (e.g., temperature, mobile phase composition), it is possible to induce the interconversion of enantiomers on the column. The resulting chromatogram exhibits a characteristic profile with a plateau between the two enantiomeric peaks, from which the rate constants of the forward and reverse reactions can be determined.

For this compound, DHPLC could be used to investigate its stereochemical stability under various conditions. This would involve pumping the pure enantiomer onto a chiral HPLC column and adjusting the conditions to promote racemization. The kinetic data obtained would be valuable for understanding the compound's shelf-life and potential for loss of enantiomeric purity. researchgate.netacs.orgacs.org

Stopped-Flow HPLC

Stopped-flow HPLC is a technique that allows for the rapid mixing of reactants and the monitoring of the subsequent reaction in real-time. researchgate.netnih.govnih.gov This is particularly well-suited for studying fast reactions, such as enzyme-catalyzed reactions or rapid chemical degradations.

In the case of this compound, stopped-flow HPLC could be utilized to study the kinetics of its hydrolysis. The ester could be rapidly mixed with an acidic or basic solution, or with an enzyme solution, and the disappearance of the starting material and the appearance of the hydrolysis products (tert-butanol and alanine) could be monitored by the detector. This would provide valuable information on the compound's stability in different chemical environments. chemrxiv.org

Table 2: Application of DHPLC and Stopped-Flow HPLC for Kinetic Studies of this compound

| Technique | Studied Process | Principle | Information Obtained |

| DHPLC | Racemization | On-column interconversion of enantiomers on a chiral stationary phase. | Rate constants for the interconversion of (R)- and (S)-enantiomers, stereochemical stability. researchgate.netacs.orgacs.org |

| Stopped-Flow HPLC | Hydrolysis | Rapid mixing of the ester with a reagent (e.g., acid, base, enzyme) and real-time monitoring of the reaction. | Rate constants for the hydrolysis reaction, stability under different pH conditions or in the presence of enzymes. researchgate.netnih.govchemrxiv.org |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules and serves as a crucial parameter for their characterization and the assessment of their enantiomeric purity. The measurement of the specific rotation, [α], of a chiral compound provides a value that is characteristic of that compound under specific conditions of temperature, wavelength, solvent, and concentration.

For this compound, which is the (R)-enantiomer of tert-butyl alaninate, a negative specific rotation would be expected, as the corresponding (S)-enantiomer, tert-butyl (2S)-2-aminopropanoate hydrochloride (L-Alanine tert-butyl ester hydrochloride), has been reported to have a positive specific rotation. chemimpex.comthermofisher.comsigmaaldrich.com

Various sources report the specific optical rotation for the hydrochloride salt of the (S)-enantiomer. These values are typically measured at the sodium D-line (589 nm) and at a temperature of 20°C. The concentration and solvent are critical parameters that must be specified.

Table 3: Reported Optical Rotation for tert-butyl (2S)-2-aminopropanoate hydrochloride

| Specific Rotation [α] | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent | Reference |

| +1.5° ± 0.3° | 20 | D-line (589) | 2 in EtOH | Ethanol | chemimpex.com |

| +1.2° to +1.6° | 20 | 589 | 2 in EtOH | Ethanol | thermofisher.com |

| +1.4° ± 0.2° | 20 | D-line (589) | 2% in ethanol | Ethanol | sigmaaldrich.com |

Based on these data for the (S)-enantiomer hydrochloride, the free base of this compound would be expected to exhibit a negative specific rotation of a similar magnitude, although the exact value would need to be determined experimentally.

Chromatographic Purification Methodologies (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including amino acid esters like this compound. uvic.cayoutube.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase (eluent). uvic.ca

The choice of the stationary and mobile phases is critical for achieving effective separation. For the purification of this compound, which is a moderately polar compound, silica gel is a suitable stationary phase. nih.gov The selection of the eluent system is crucial and often involves a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired compound.

Given that this compound contains a basic amino group, it may interact strongly with the slightly acidic silica gel, potentially leading to tailing of the chromatographic peak and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent system. This deactivates the acidic sites on the silica gel and improves the peak shape and resolution. researchgate.net

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified this compound.

Table 4: General Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60 Å, 230-400 mesh) uvic.canih.gov |

| Mobile Phase (Eluent) | A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). researchgate.net |

| Eluent Modifier | A small percentage of a base (e.g., 0.1-1% triethylamine or ammonia) may be added to prevent peak tailing. researchgate.net |

| Loading Technique | The crude product can be dissolved in a minimal amount of the initial eluent or a suitable solvent and carefully loaded onto the top of the column. |

| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. |

| Post-Purification | The solvent from the combined pure fractions is removed by rotary evaporation. |

Computational and Theoretical Studies in Support of Research

Quantum Mechanical Calculations for Conformational Analysis and Stereoisomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the conformational landscape and stereoisomer stability of molecules. nih.govresearchgate.netnih.gov These calculations provide detailed information about the relative energies of different spatial arrangements of atoms (conformers) and the energetic differences between stereoisomers.

For amino acid esters like tert-butyl (2R)-2-aminopropanoate, the conformational flexibility arises from the rotation around several single bonds, including the Cα-C(O), C(O)-O, and O-C(tert-butyl) bonds. The interplay of steric hindrance from the bulky tert-butyl group and intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl, governs the preferred conformations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum | 0.00 | φ = -150, ψ = 150 |

| Conformer 2 | 1.25 | φ = -70, ψ = 140 |

| Conformer 3 | 2.50 | φ = -80, ψ = -70 |

| Conformer 4 | 3.75 | φ = 60, ψ = 60 |

This table is illustrative and based on typical data from DFT calculations on similar amino acid derivatives. The conformer descriptions and energies are representative examples.

The stability of the (R)-stereoisomer compared to its (S)-enantiomer is, by definition, identical under achiral conditions. However, in a chiral environment, such as in the presence of a chiral catalyst or solvent, the energies of the two enantiomers can differ, leading to stereoselectivity in reactions. Quantum mechanical calculations are crucial for predicting and understanding these energy differences in diastereomeric transition states.

Molecular Modeling and Simulation of Derivatives

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecules and their interactions over time. bonvinlab.orgduth.grnih.gov These techniques are particularly useful for studying larger systems, such as peptides or polymers derived from this compound, and their interactions with other molecules like solvents or biological macromolecules. nih.govnih.gov

MD simulations have been employed to investigate the behavior of peptides containing tert-butyl protected amino acids. nih.govacs.orgacs.org These simulations can reveal how the bulky tert-butyl group influences the peptide's secondary structure, flexibility, and interactions with its environment. For example, a study on the impact of tert-butanol (B103910) on protein stability using MD simulations showed that tert-butanol tends to accumulate near the peptide surface, which can have a denaturing effect. nih.govnih.gov This highlights the importance of the tert-butyl group's interactions in a larger molecular context.

In the context of drug delivery, poly(beta-amino ester)s, which can be synthesized from derivatives of this compound, have been studied using coarse-grained MD simulations to understand their self-assembly into nanoparticles for siRNA delivery. These simulations provide insights into the molecular organization and interactions within these complex systems.

A representative data table from a molecular dynamics simulation of a peptide containing a tert-butylated residue might include analysis of secondary structure content or root-mean-square deviation (RMSD) over time.

| Simulation Time (ns) | Average RMSD (Å) | Helical Content (%) | Beta-Sheet Content (%) |

|---|---|---|---|

| 0-10 | 1.5 ± 0.3 | 35 | 10 |

| 10-20 | 1.8 ± 0.4 | 30 | 15 |

| 20-30 | 2.1 ± 0.5 | 25 | 18 |

| 30-40 | 2.0 ± 0.4 | 28 | 17 |

| 40-50 | 2.2 ± 0.6 | 22 | 20 |

This table is illustrative and presents the kind of data that can be obtained from MD simulations of peptides. The values are representative examples.

Theoretical Prediction of Reaction Mechanisms and Stereoselectivity

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions and predicting their stereoselectivity. For reactions involving this compound, such as peptide couplings or asymmetric syntheses, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. acs.orgacs.org

The stereochemical outcome of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. Computational chemistry allows for the calculation of these transition state energies, providing a quantitative prediction of the enantiomeric or diastereomeric excess.

For example, in a peptide synthesis involving the coupling of an N-protected amino acid with this compound, DFT calculations can model the approach of the two reactants, the formation of the tetrahedral intermediate, and the subsequent collapse to form the peptide bond. These calculations can help in understanding the role of coupling reagents and the origin of any epimerization. acs.org

A study on a catalyst-dependent asymmetric cycloaddition reaction utilized DFT calculations to compute the free energy paths for the formation of different products. acs.org The calculations revealed the transition state barriers for competing pathways, explaining the observed product distribution. acs.org

The following table provides a representative example of calculated activation energies for a hypothetical reaction involving this compound, illustrating how computational chemistry can predict stereoselectivity.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Formation of (R,R)-product | TS-RR | 15.2 | |

| Formation of (R,S)-product | TS-RS | 12.8 | (R,S)-product |

This table is a hypothetical example demonstrating the use of computational chemistry to predict stereoselectivity based on calculated transition state energies.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity | Source |

|---|---|---|---|

| Solvent for Boc | THF | 85–90% yield | |

| Base | Triethylamine | pH 8–9, minimal racemization | |

| Crystallization | Hexane:EtOAc (3:1) | >99% ee |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure and stereochemistry. Key signals include the tert-butyl group (δ 1.4 ppm, singlet) and the α-proton (δ 3.8–4.2 ppm, multiplet) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric ratios .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate) confirm functional groups .

Advanced: How do reaction kinetics vary during Boc protection of D-alanine derivatives under different solvent systems?

Answer:

Reaction rates depend on solvent polarity and base strength:

- Polar aprotic solvents (THF, DMF) : Accelerate Boc activation by stabilizing intermediates. Rate constants (k) increase by 30–40% compared to dichloromethane .

- Base effects : Strong bases (e.g., NaOH) risk racemization; milder bases (triethylamine) slow the reaction but preserve chirality. Kinetic studies using UV-Vis monitoring show pseudo-first-order behavior under excess Boc₂O .

Q. Table 2: Solvent Impact on Reaction Rate

| Solvent | Dielectric Constant | Relative Rate (k) | Racemization Risk |

|---|---|---|---|

| THF | 7.5 | 1.0 (reference) | Low |

| DCM | 8.9 | 0.6 | Moderate |

| DMF | 36.7 | 1.4 | High |

Advanced: What strategies mitigate racemization during esterification of Boc-protected D-alanine?

Answer:

- Low-temperature reactions : Conduct esterification at 0–5°C to reduce thermal racemization .

- Activated esters : Use pentafluorophenyl esters or HOBt/DIC coupling to minimize acidic conditions that promote epimerization .

- In situ monitoring : Employ TLC (Rf 0.3 in EtOAc/hexane) or inline IR to detect intermediates and terminate reactions before side reactions occur .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

Answer:

The compound serves as a chiral building block for peptide-based therapeutics:

- Protease inhibition : Its rigid structure mimics transition states in serine proteases (e.g., thrombin). IC₅₀ values are determined via fluorogenic substrate assays .

- Cell permeability : LogP studies (experimental: 1.8 ± 0.2) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates .

Q. Table 3: Biological Activity Data

| Target | Assay Type | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Thrombin | Fluorescence | 2.3 ± 0.4 | |

| ACE2 | Radioligand | >100 (inactive) |

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in sealed vials to avoid ester hydrolysis .

- Moisture control : Use desiccants (silica gel) in storage containers; water content <0.1% by Karl Fischer titration .

Advanced: What computational methods predict the stability of this compound under varying pH conditions?

Answer:

- DFT calculations : Predict hydrolysis pathways at different pH levels. At pH <3, the Boc group cleaves preferentially; at pH >10, ester hydrolysis dominates .

- MD simulations : Reveal solvent accessibility of the ester bond, correlating with experimental half-life (t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 2) .

Advanced: How is this compound used in kinetic resolution studies of chiral catalysts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.